
Manganese(2+);phosphenic acid;hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Manganese(2+);phosphenic acid;hydrate is a compound that consists of manganese ions, phosphenic acid, and water molecules. This compound is known for its unique chemical properties and its applications in various fields such as chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of manganese(2+);phosphenic acid;hydrate typically involves the reaction of manganese salts with phosphenic acid under controlled conditions. One common method is the hydrolysis of phosphonates with hydrochloric acid. This process involves using a concentrated hydrochloric acid solution (35–37% in water) at reflux for 1 to 12 hours . The reaction conditions, including temperature and concentration, are carefully controlled to ensure the formation of the desired compound.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical processes. The immersion method is commonly used for processing manganese phosphate coatings. This method includes steps such as degreasing/cleaning, water rinses, pickling in mineral acid, activation, manganese phosphating, and lubrication using oils or emulsion . The manganese phosphating step typically involves immersing the materials in a bath of dilute phosphoric acid at approximately 95°C for about 5–20 minutes.
Analyse Des Réactions Chimiques
Types of Reactions: Manganese(2+);phosphenic acid;hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One notable reaction is the manganese-catalyzed degradation of phosphonic acids. This reaction involves the oxidation of complexed manganese(2+) by oxygen to manganese(3+), followed by the oxidation of phosphonate by manganese(3+), yielding stable phosphonic acid breakdown products .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxygen, hydrochloric acid, and other metal ions such as calcium and zinc. The reaction conditions, such as pH and temperature, play a crucial role in determining the reaction outcomes. For example, the presence of other cations like calcium and zinc can slow down the reaction by competing with manganese(2+) for the phosphonate .
Major Products Formed: The major products formed from the reactions of this compound include various phosphonic acid breakdown products. These products are often stable and can be detected using chromatographic methods .
Applications De Recherche Scientifique
Manganese(2+);phosphenic acid;hydrate has a wide range of scientific research applications. In chemistry, it is used as a catalyst for the degradation of phosphonic acids . Additionally, this compound is used in the production of manganese phosphate coatings, which are important for corrosion and wear protection in various industries .
Mécanisme D'action
The mechanism of action of manganese(2+);phosphenic acid;hydrate involves the oxidation of complexed manganese(2+) by oxygen to manganese(3+), followed by the oxidation of phosphonate by manganese(3+). This process results in the formation of stable phosphonic acid breakdown products . The molecular targets and pathways involved in this mechanism include the interaction of manganese ions with phosphonate molecules and the subsequent oxidation reactions.
Comparaison Avec Des Composés Similaires
Manganese(2+);phosphenic acid;hydrate can be compared with other similar compounds such as manganese(2+) phosphate and manganese(2+) hydrogen phosphate monohydrate. These compounds share similar chemical properties and applications but differ in their specific structures and reactivity. For example, manganese(2+) phosphate is commonly used in phosphate conversion coatings, while manganese(2+) hydrogen phosphate monohydrate is used in various industrial applications .
List of Similar Compounds:- Manganese(2+) phosphate
- Manganese(2+) hydrogen phosphate monohydrate
- Hydroxyethanebisphosphonic acid (HEDP)
- Ethylenediaminetetramethylenephosphonic acid (EDTMP)
- Diethylenetriaminepentamethylenephosphonic acid (DTPMP)
Propriétés
IUPAC Name |
manganese(2+);phosphenic acid;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mn.2HO3P.H2O/c;2*1-4(2)3;/h;2*(H,1,2,3);1H2/q+2;;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCDCPSSBKYBCGU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O[P+](=O)[O-].O[P+](=O)[O-].[Mn+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H4MnO7P2+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90721217 |
Source


|
| Record name | manganese(2+);phosphenic acid;hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90721217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.91 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109135-78-6 |
Source


|
| Record name | manganese(2+);phosphenic acid;hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90721217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
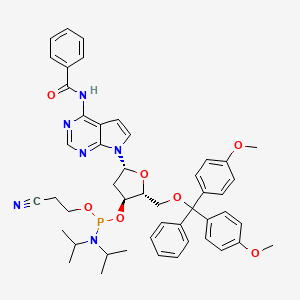
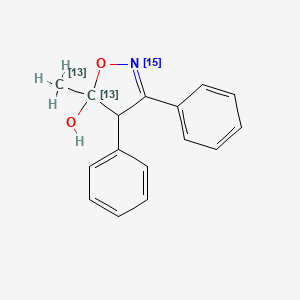
![1-Phenanthrenemethanol,7-ethenyltetradecahydro-8a-hydroxy-1,4a,7-trimethyl-, [1R-(1,4a,4b,7,8a,10a)]-](/img/structure/B564325.png)
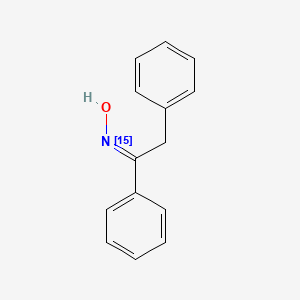
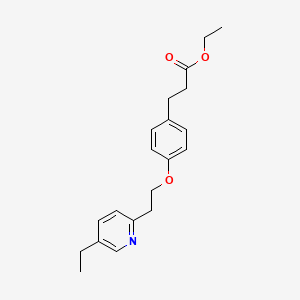
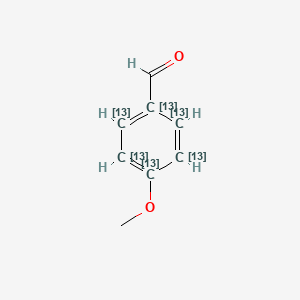
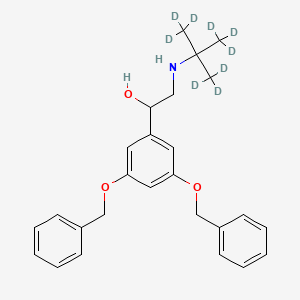
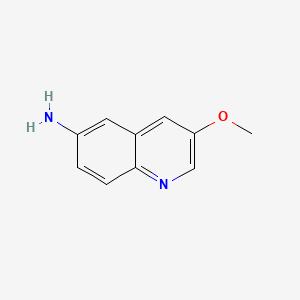
![6-Amino-5-oxohexahydro-5H-[1,3]thiazolo[3,2-a]pyridine-3-carboxylic acid](/img/structure/B564334.png)


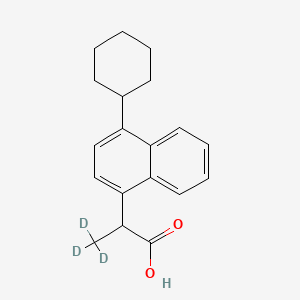
![(7Z,9S,10S,11S,12Z,14S,16Z,20S,21S,22Z,24Z,26Z)-4,10,14,20-tetrahydroxy-3,7,9,11,17,21,27-heptamethyl-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30-decaene-6,18,28,32,34-pentone](/img/structure/B564342.png)
![[(1S,2R,3S,4R,6Z,10S)-2-hydroxy-6,10-dimethyl-3-propan-2-yl-11-oxabicyclo[8.1.0]undec-6-en-4-yl] (E)-3-phenylprop-2-enoate](/img/structure/B564344.png)
